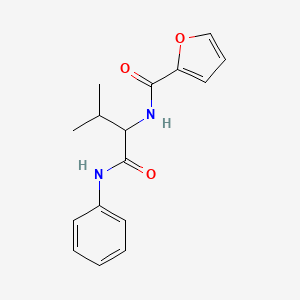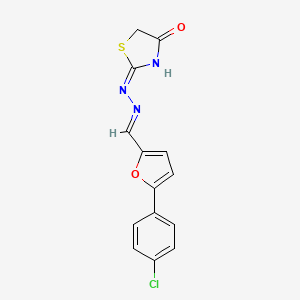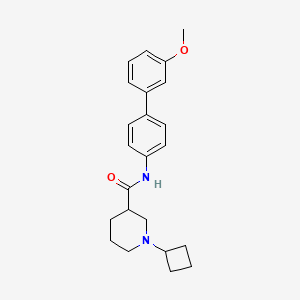![molecular formula C22H20N2O4 B6056090 1,3-benzodioxol-5-yl[1-(1H-indol-6-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6056090.png)
1,3-benzodioxol-5-yl[1-(1H-indol-6-ylcarbonyl)-3-piperidinyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-benzodioxol-5-yl[1-(1H-indol-6-ylcarbonyl)-3-piperidinyl]methanone, commonly known as MDPT, is a synthetic compound that belongs to the class of cathinones. It is a designer drug that has been used as a research chemical. MDPT is a potent stimulant that has been found to exhibit psychoactive properties. It has gained popularity among the research community due to its unique chemical structure and potential therapeutic applications.
Mechanism of Action
MDPT acts as a potent inhibitor of the reuptake of dopamine, norepinephrine, and serotonin. It also acts as a releasing agent for these neurotransmitters. This results in an increase in the levels of these neurotransmitters in the brain, leading to its psychoactive effects.
Biochemical and Physiological Effects:
The psychoactive effects of MDPT include euphoria, increased energy, and increased sociability. It also leads to an increase in heart rate, blood pressure, and body temperature. Prolonged use of MDPT has been found to lead to tolerance and dependence.
Advantages and Limitations for Lab Experiments
MDPT has gained popularity among researchers due to its unique chemical structure and potential therapeutic applications. It is a potent stimulant that has been found to exhibit psychoactive properties. However, there are limitations to its use in lab experiments. Prolonged use of MDPT has been found to lead to tolerance and dependence, which can affect the validity of the results obtained in lab experiments.
Future Directions
MDPT has shown potential as a treatment for drug addiction, cognitive enhancer, and antidepressant. Future research should focus on the development of more potent and selective analogs of MDPT that can be used for therapeutic purposes. Furthermore, the potential long-term effects of MDPT use should be studied to determine its safety for human use.
Synthesis Methods
The synthesis of MDPT involves the reaction of 3,4-methylenedioxyphenylacetone with 1-(1H-indol-6-ylcarbonyl)piperidine in the presence of a reducing agent such as sodium borohydride. The reaction yields MDPT as a white crystalline powder. The purity of the compound can be increased through recrystallization.
Scientific Research Applications
MDPT has been extensively studied for its potential therapeutic applications. It has been found to exhibit antidepressant and anxiolytic properties. MDPT has also been studied for its potential as a treatment for drug addiction. It has been found to reduce drug-seeking behavior in animal studies. Furthermore, MDPT has been studied for its potential as a cognitive enhancer. It has been found to improve memory and learning in animal studies.
properties
IUPAC Name |
1,3-benzodioxol-5-yl-[1-(1H-indole-6-carbonyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c25-21(15-5-6-19-20(11-15)28-13-27-19)17-2-1-9-24(12-17)22(26)16-4-3-14-7-8-23-18(14)10-16/h3-8,10-11,17,23H,1-2,9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAORRUUANVEGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)C=CN3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-benzodioxol-5-yl[1-(1H-indol-6-ylcarbonyl)-3-piperidinyl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(4-tert-butylbenzoyl)amino]-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6056008.png)
![1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-N-phenyl-3-piperidinamine](/img/structure/B6056019.png)
![2-[4-(cyclohexylcarbonyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6056027.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methylpropyl 4-bromobenzoate](/img/structure/B6056034.png)

![2-furaldehyde [5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6056052.png)
![2-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6056057.png)
![2-(4-bromophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B6056062.png)

![3-butyl-1-methyl-4-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-piperazinone](/img/structure/B6056072.png)
![N-[1-methyl-2-(3-pyridinyl)ethyl]-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6056079.png)


![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B6056121.png)